8-Cyclopropyl-4,4-dimethylchroman-6-carbaldehyde
Overview
Description
8-Cyclopropyl-4,4-dimethylchroman-6-carbaldehyde is a chemical compound that belongs to the class of chroman derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The molecular formula of this compound is C15H18O2, and it has a molecular weight of 230.3 g/mol.
Chemical Reactions Analysis
8-Cyclopropyl-4,4-dimethylchroman-6-carbaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are not explicitly detailed in the available sources, but the compound’s reactivity and selectivity make it a valuable asset for advanced chemical synthesis.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential therapeutic applications, although specific details are not provided in the available sources. Industrially, it is valued for its unique reactivity and selectivity, making it useful in various chemical processes .
Mechanism of Action
The mechanism of action of 8-Cyclopropyl-4,4-dimethylchroman-6-carbaldehyde is not explicitly detailed in the available sources. as a chroman derivative, it is likely to interact with molecular targets and pathways involved in oxidative stress and cellular signaling. Further research is needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
8-Cyclopropyl-4,4-dimethylchroman-6-carbaldehyde is unique among chroman derivatives due to its specific structural features, such as the cyclopropyl and dimethyl groups. Similar compounds include other chroman derivatives, which may differ in their substituent groups and overall reactivity. The uniqueness of this compound lies in its combination of reactivity and selectivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
8-cyclopropyl-4,4-dimethyl-2,3-dihydrochromene-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-15(2)5-6-17-14-12(11-3-4-11)7-10(9-16)8-13(14)15/h7-9,11H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJLAUYHDOVKTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC2=C(C=C(C=C21)C=O)C3CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401151351 | |
Record name | 8-Cyclopropyl-3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401151351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1350761-29-3 | |
Record name | 8-Cyclopropyl-3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1350761-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Cyclopropyl-3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401151351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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